(5E)-2-(4-Chlorophenyl)-5-[4-(isopentyloxy)-3-methoxybenzylidene][1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-one
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Overview
Description
(5E)-2-(4-Chlorophenyl)-5-[4-(isopentyloxy)-3-methoxybenzylidene][1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-one is a complex organic compound characterized by its unique structure, which includes a chlorophenyl group, an isopentyloxy group, and a methoxybenzylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-2-(4-Chlorophenyl)-5-[4-(isopentyloxy)-3-methoxybenzylidene][1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the thiazole ring.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced through a substitution reaction, often using chlorobenzene derivatives and suitable catalysts.
Formation of the Benzylidene Group: The benzylidene group is formed through a condensation reaction between an aldehyde and a methoxy-substituted benzene derivative.
Final Cyclization: The final step involves the cyclization of the intermediate compounds to form the desired thiazolo[3,2-B][1,2,4]triazole structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial-grade solvents and catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(5E)-2-(4-Chlorophenyl)-5-[4-(isopentyloxy)-3-methoxybenzylidene][1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may yield alcohols or amines.
Scientific Research Applications
(5E)-2-(4-Chlorophenyl)-5-[4-(isopentyloxy)-3-methoxybenzylidene][1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-one has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (5E)-2-(4-Chlorophenyl)-5-[4-(isopentyloxy)-3-methoxybenzylidene][1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4,4’-Difluorobenzophenone: An organic compound with similar structural features, used as a precursor to high-performance polymers.
NH4S and NH4S2: Compounds with similar configurations but distinct arrangements of sulfur atoms, explored for their stability and superionicity.
Uniqueness
(5E)-2-(4-Chlorophenyl)-5-[4-(isopentyloxy)-3-methoxybenzylidene][1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-one is unique due to its specific combination of functional groups and its potential for diverse applications in various fields. Its structure allows for a wide range of chemical modifications, making it a versatile compound for research and industrial use.
Properties
Molecular Formula |
C23H22ClN3O3S |
---|---|
Molecular Weight |
456.0 g/mol |
IUPAC Name |
(5E)-2-(4-chlorophenyl)-5-[[3-methoxy-4-(3-methylbutoxy)phenyl]methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C23H22ClN3O3S/c1-14(2)10-11-30-18-9-4-15(12-19(18)29-3)13-20-22(28)27-23(31-20)25-21(26-27)16-5-7-17(24)8-6-16/h4-9,12-14H,10-11H2,1-3H3/b20-13+ |
InChI Key |
MCUGWZDBTAEKIF-DEDYPNTBSA-N |
Isomeric SMILES |
CC(C)CCOC1=C(C=C(C=C1)/C=C/2\C(=O)N3C(=NC(=N3)C4=CC=C(C=C4)Cl)S2)OC |
Canonical SMILES |
CC(C)CCOC1=C(C=C(C=C1)C=C2C(=O)N3C(=NC(=N3)C4=CC=C(C=C4)Cl)S2)OC |
Origin of Product |
United States |
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